5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione
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Overview
Description
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione is a complex organic compound featuring an anthracene core substituted with amino and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of thiophene groups through thiolation reactions. The amino group is then introduced via amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene or anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene and thiophene compounds.
Scientific Research Applications
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,4-bis[(phenyl)sulfanyl]anthracene-9,10-dione
- 5-Amino-1,4-bis[(furan-2-yl)sulfanyl]anthracene-9,10-dione
- 5-Amino-1,4-bis[(pyridin-2-yl)sulfanyl]anthracene-9,10-dione
Uniqueness
5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione is unique due to the presence of thiophene groups, which impart distinct electronic and steric properties
Properties
CAS No. |
90573-28-7 |
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Molecular Formula |
C22H13NO2S4 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
5-amino-1,4-bis(thiophen-2-ylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H13NO2S4/c23-13-5-1-4-12-18(13)22(25)20-15(29-17-7-3-11-27-17)9-8-14(19(20)21(12)24)28-16-6-2-10-26-16/h1-11H,23H2 |
InChI Key |
ZILZWCXPUMIEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)SC4=CC=CS4)SC5=CC=CS5 |
Origin of Product |
United States |
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